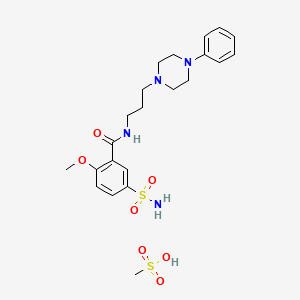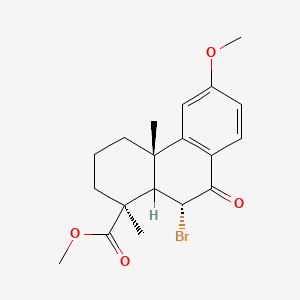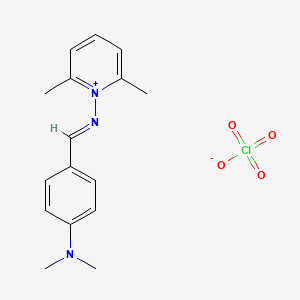
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with dimethyl and dimethylamino substituents, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate typically involves the reaction of 2,6-dimethylpyridine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with nucleic acids and proteins, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate include other pyridinium salts such as:
- 1-Methyl-4-(dimethylamino)pyridinium iodide
- 4-(Dimethylamino)pyridine
- N,N-Dimethyl-4-aminopyridine
These compounds share structural similarities but differ in their substituents and overall reactivity. The unique combination of dimethyl and dimethylamino groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
121774-63-8 |
|---|---|
Formule moléculaire |
C16H20ClN3O4 |
Poids moléculaire |
353.80 g/mol |
Nom IUPAC |
4-[(E)-(2,6-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-6-5-7-14(2)19(13)17-12-15-8-10-16(11-9-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
Clé InChI |
BVOGOLDGPOMVSE-KCUXUEJTSA-M |
SMILES isomérique |
CC1=[N+](C(=CC=C1)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC1=[N+](C(=CC=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



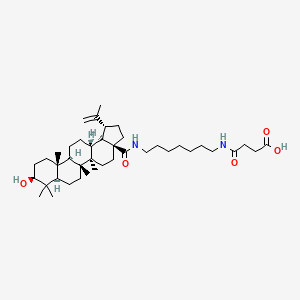
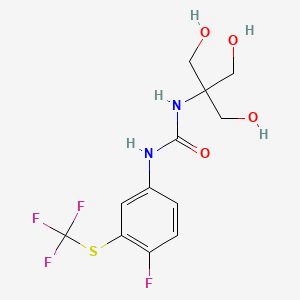
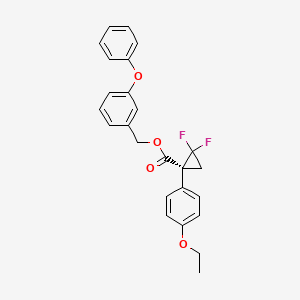

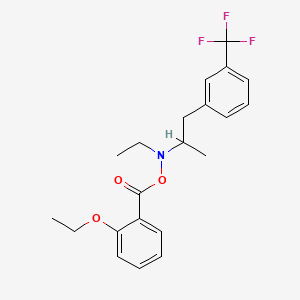
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
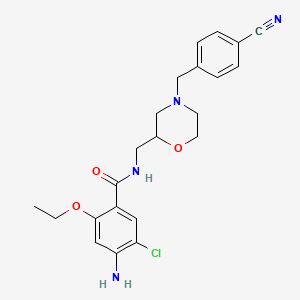
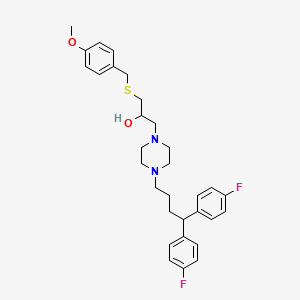
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)

